Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate
Brand Name: Vulcanchem
CAS No.: 2070896-39-6
VCID: VC16553936
InChI: InChI=1S/C12H14O4/c1-14-9-4-3-5-10-12(9)8(7-16-10)6-11(13)15-2/h3-5,8H,6-7H2,1-2H3
SMILES:
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate

CAS No.: 2070896-39-6

Cat. No.: VC16553936

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate - 2070896-39-6

Specification

CAS No. 2070896-39-6
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name methyl 2-(4-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Standard InChI InChI=1S/C12H14O4/c1-14-9-4-3-5-10-12(9)8(7-16-10)6-11(13)15-2/h3-5,8H,6-7H2,1-2H3
Standard InChI Key KZYJDOQVKNKGNF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C(CO2)CC(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate possesses the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol. The compound features a 2,3-dihydrobenzofuran core—a bicyclic system comprising a benzene ring fused to a partially saturated furan ring. Key substituents include a methoxy group (-OCH₃) at position four and an acetylated ester (-OCOCH₃) at position three (Table 1). These functional groups contribute to its polarity and reactivity, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Identity of Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate

PropertyValue
CAS Number2070896-39-6
Molecular FormulaC₁₂H₁₄O₄
Molecular Weight222.24 g/mol
Key Functional GroupsMethoxy, Acetate Ester

The stereochemistry of the dihydrobenzofuran ring, particularly the configuration at positions two and three, influences its biological interactions. For example, related compounds isolated from Polygonum barbatum exhibit stereospecific anticancer activity, with (2S,3S) configurations showing enhanced efficacy against oral squamous cell carcinoma . Although the exact stereochemical details of Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate remain unspecified in available literature, its synthetic origin suggests potential for controlled stereochemical optimization.

Synthesis and Manufacturing

The synthesis of Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate typically involves multi-step organic reactions starting from benzofuran precursors. One reported method utilizes 4-methoxyphenol and acetic anhydride under catalytic conditions to construct the dihydrobenzofuran backbone. The reaction proceeds via electrophilic aromatic substitution, followed by cyclization to form the fused ring system. Key steps include:

  • Functionalization of 4-methoxyphenol: Introduction of an acetyl group at the phenolic oxygen.

  • Cyclization: Acid- or base-catalyzed intramolecular ether formation to generate the dihydrobenzofuran core.

  • Esterification: Acetylation of the hydroxyl group at position three to yield the final product.

Physicochemical Properties

  • Solubility: The presence of polar functional groups (methoxy, ester) suggests moderate solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is likely limited due to the hydrophobic benzofuran core.

  • Stability: The ester group may render the compound susceptible to hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments.

  • Spectroscopic Characteristics: Analogous compounds exhibit UV absorption maxima near 300–320 nm (attributed to the conjugated π-system) and IR stretches for ester carbonyls (~1740 cm⁻¹) and aromatic C-O bonds (~1250 cm⁻¹) .

Applications in Medicinal Chemistry

Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate serves primarily as a synthetic intermediate in drug discovery. Its modular structure allows for derivatization at multiple positions:

  • Ester Hydrolysis: Conversion to carboxylic acids for improved water solubility.

  • Methoxy Replacement: Substitution with hydroxyl or amine groups to enhance target affinity.

In silico docking studies of related compounds reveal strong interactions with DNA and human thymidylate synthase (TS), suggesting potential as antimetabolites or enzyme inhibitors .

Future Research Directions

Critical areas for future investigation include:

  • Mechanistic Studies: Elucidating the compound’s mode of action via proteomic and genomic approaches.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize efficacy and reduce toxicity.

  • In Vivo Toxicology: Assessing pharmacokinetics and safety profiles in animal models.

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